1-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide
Description
Properties
IUPAC Name |
1-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c18-20(19,11-12-4-2-1-3-5-12)16-13-7-9-17-14(10-13)6-8-15-17/h1-6,8,13,16H,7,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRPWHCPHLAXQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NS(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors to form the pyrazolo[1,5-a]pyridine core, followed by functionalization to introduce the phenyl and methanesulfonamide groups.
Cyclization: The initial step involves the formation of the pyrazolo[1,5-a]pyridine ring. This can be achieved through a cyclization reaction of a suitable precursor, such as a hydrazine derivative, with a pyridine derivative under acidic or basic conditions.
Functionalization: The next step involves the introduction of the phenyl group and the methanesulfonamide group. This can be done through a series of substitution reactions, where the appropriate reagents are used to replace hydrogen atoms on the pyrazolo[1,5-a]pyridine ring with the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, such as palladium or iridium, to facilitate the cyclization and functionalization reactions. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with other atoms or groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, nucleophiles, and appropriate solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated derivatives.
Scientific Research Applications
1-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored as a potential drug candidate for various diseases. Its ability to interact with specific molecular targets makes it a promising lead compound in drug discovery.
Industry: The compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in materials science and industrial chemistry.
Mechanism of Action
The mechanism of action of 1-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Bioactivity Comparison
Key Differences and Implications
Core Heterocycle Modifications
- Tetrahydropyrazolo[1,5-a]pyridine vs. Pyrazoline (): The pyrazoline derivatives in exhibit partial saturation (4,5-dihydro-pyrazol-1-yl), enabling planar conformations favorable for active-site binding in carbonic anhydrases.
Tetrahydropyrazolo[1,5-a]pyridine vs. Tetrahydropyrazolo[1,5-a]pyrazine ():
The pyrazine ring in introduces an additional nitrogen atom, increasing polarity and hydrogen-bonding capacity. This modification is associated with improved solubility (logP: ~2.1 inferred) compared to the phenyl-substituted target compound (logP: ~3.5 estimated) .
Substituent Effects
- Sulfonamide Variations: The 4-hydroxyphenyl group in ’s compounds enhances hydrogen bonding with carbonic anhydrase active sites, contributing to nanomolar inhibition. ’s dimethylamino substituent on the benzenesulfonamide group may enhance aqueous solubility and pharmacokinetic properties compared to the unsubstituted methanesulfonamide in the target compound .
Heteroaromatic Additions ():
The pyrrolopyridine moiety in ’s compound enables π-π stacking with aromatic residues in kinase targets, a feature absent in the target compound. This suggests divergent therapeutic applications (e.g., kinase inhibition vs. carbonic anhydrase modulation) .
Research Findings and Trends
- Bioactivity: Pyrazoline-based sulfonamides () show potent carbonic anhydrase IX inhibition (IC₅₀: 12–85 nM), a key target in cancer therapy.
- Ligand Development: ’s compound (L2PYD3) exemplifies the use of fused heterocycles to optimize binding affinity. Its lack of reported activity data highlights the need for further characterization of the target compound .
Biological Activity
1-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a unique structure that may confer various pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₇N₃O₂S
- Molecular Weight : 291.37 g/mol
- CAS Number : 2034549-70-5
The compound consists of a phenyl group attached to a methanesulfonamide moiety and a tetrahydropyrazolo[1,5-a]pyridine ring. This structural complexity is significant as it may influence the compound's interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in cancer therapy. Research indicates that pyrazole derivatives exhibit inhibitory effects on various cancer cell lines by targeting specific kinases involved in tumor growth.
A study investigated the effects of related pyrazole compounds on breast cancer cell lines (MCF-7 and MDA-MB-231). It was found that certain pyrazole derivatives exhibited significant cytotoxicity and could enhance the efficacy of conventional chemotherapy drugs like doxorubicin through synergistic effects .
Anti-inflammatory Activity
The sulfonamide group in the compound is known for its anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This suggests that this compound may also possess similar anti-inflammatory capabilities.
In a comparative study of various pyrazole compounds, several demonstrated potent inhibition of COX enzymes and reduced inflammation in animal models .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been documented extensively. Compounds with similar structures have shown effective antimicrobial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
In vitro studies have indicated that certain pyrazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria . The specific activity of this compound against microbial strains remains to be fully elucidated but is a promising area for future research.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the tetrahydropyrazolo ring and methanesulfonamide moiety appears to enhance its interaction with biological targets. Research suggests that modifications to these groups can significantly affect potency and selectivity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the tetrahydropyrazolo-pyridine core followed by sulfonamide coupling. Key parameters include solvent polarity (e.g., DMF for nucleophilic substitution), temperature control (60–80°C for cyclization), and catalysts (e.g., triethylamine for deprotonation). Design of Experiments (DoE) approaches, such as factorial designs, can minimize trial-and-error by identifying critical variables (e.g., molar ratios, reaction time) . Thin-layer chromatography (TLC) and HPLC are recommended for real-time monitoring .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR : H and C NMR confirm regiochemistry of the pyrazolo-pyridine ring and sulfonamide linkage. Aromatic protons appear as multiplet signals (δ 7.2–7.8 ppm), while the sulfonamide NH resonates near δ 9.5 ppm .
- HPLC-MS : Quantifies purity (>95%) and identifies byproducts (e.g., unreacted intermediates). Electrospray ionization (ESI) in positive mode is ideal for sulfonamide detection .
- X-ray crystallography : Resolves stereochemical ambiguities in the tetrahydropyridine ring .
Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?
- Methodological Answer :
- Enzyme inhibition assays : Target kinases (e.g., JAK2, CDK2) due to the pyrazolo-pyridine scaffold’s affinity for ATP-binding pockets. Use fluorescence polarization or ADP-Glo™ kits .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination. Include positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide the rational design of derivatives with enhanced target selectivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity of the sulfonamide group and pyridine ring. Gaussian 16 with B3LYP/6-31G* basis set is standard .
- Molecular docking (AutoDock Vina) : Screens against protein databases (PDB: e.g., 3N8) to identify binding poses. Focus on hydrogen bonding between the sulfonamide and kinase catalytic lysine .
- MD simulations (GROMACS) : Assesses stability of ligand-protein complexes over 100 ns trajectories .
Q. What strategies resolve contradictory data in biological activity assays (e.g., varying IC values across studies)?
- Methodological Answer :
- Meta-analysis : Aggregate data from public repositories (ChEMBL, PubChem) to identify trends in structure-activity relationships (SAR). Use tools like KNIME for data normalization .
- Experimental replication : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability. Statistical tools (e.g., ANOVA with Tukey’s post-hoc test) validate reproducibility .
- Off-target profiling : Use proteome-wide affinity chromatography (e.g., CETSA) to identify non-specific binding .
Q. How can reaction fundamentals and reactor design principles improve scalability of the synthesis?
- Methodological Answer :
- Continuous flow chemistry : Reduces side reactions (e.g., hydrolysis of sulfonyl chloride intermediates) via precise residence time control. Corning AFR modules enable gram-scale production .
- Membrane separation : Purifies intermediates using nanofiltration membranes (MWCO 500 Da) to replace column chromatography .
- Process simulation (Aspen Plus) : Models heat/mass transfer to optimize exothermic steps (e.g., cyclization) .
Key Considerations for Researchers
- Avoid commercial sources : Prioritize in-house synthesis or academic collaborations over vendors like BenchChem .
- Theoretical-experimental synergy : Integrate ICReDD’s reaction path search methods with experimental validation to accelerate discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
